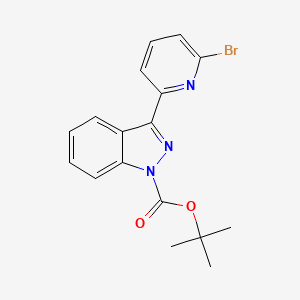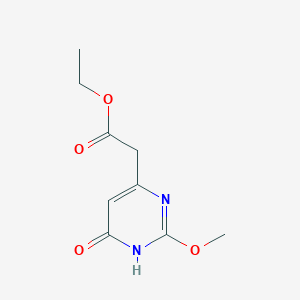
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.2 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be achieved through several methods. One common approach involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . This method is efficient, cost-effective, and environmentally friendly, often utilizing reusable and heterogeneous catalysts such as Montmorillonite-KSF . The reaction typically proceeds under solvent-free conditions, resulting in high yields and short reaction times.
Análisis De Reacciones Químicas
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with aliphatic amines to form corresponding acetamides . Additionally, it can undergo reactions with hydrazine hydrate and aniline to produce 2-hydrazinyl and 2-anilino derivatives, respectively . These reactions often occur under mild conditions, such as room temperature or gentle heating, and in the presence of common reagents like ethanol and sodium ethoxide .
Aplicaciones Científicas De Investigación
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, pyrimidine derivatives, including this compound, are studied for their potential anticancer, antiviral, and antimicrobial activities . Additionally, it is used in the development of new pharmaceuticals and therapeutic agents .
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and interfere with nucleic acid synthesis, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be compared with other pyrimidine derivatives such as 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate and 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-ethyl-L-valinate These compounds share similar structural features and biological activities but differ in their specific functional groups and applications
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
ethyl 2-(2-methoxy-6-oxo-1H-pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-8(13)5-6-4-7(12)11-9(10-6)14-2/h4H,3,5H2,1-2H3,(H,10,11,12) |
Clave InChI |
KHGJIALOEKVWBI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=O)NC(=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)
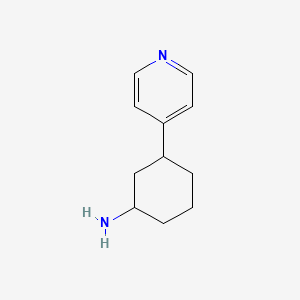

![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)
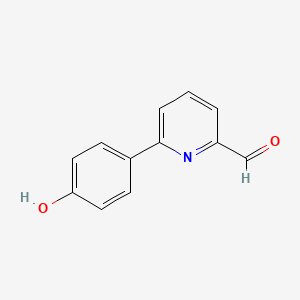
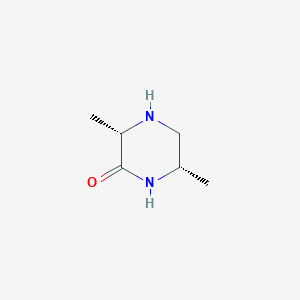
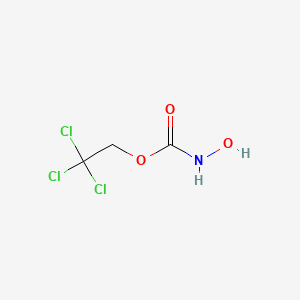




![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
